4-chloro-N-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]benzamide
Description
4-Chloro-N-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]benzamide (CAS: 333327-62-1) is a benzamide derivative featuring an imidazo[2,1-b][1,3]thiazole core substituted with a 4-methylphenyl group at position 6 and a 4-chlorobenzamide moiety at position 5. This compound belongs to a class of heterocyclic molecules known for diverse pharmacological activities, including anti-inflammatory, antimicrobial, and kinase inhibitory properties . Its molecular formula is C₁₉H₁₄ClN₃OS, with a molecular weight of 367.86 g/mol .
Properties
IUPAC Name |
4-chloro-N-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3OS/c1-12-2-4-13(5-3-12)16-17(23-10-11-25-19(23)21-16)22-18(24)14-6-8-15(20)9-7-14/h2-11H,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFXRYCUEURAHEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N3C=CSC3=N2)NC(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]benzamide typically involves the following steps:
Formation of the Imidazo[2,1-b][1,3]thiazole Core: This step involves the reaction of 2-aminothiazole with a suitable bromo ketone in a solvent such as dimethylformamide (DMF) under microwave irradiation.
Substitution Reaction: The chloro group is introduced through a substitution reaction using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated microwave reactors can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]benzamide undergoes various chemical reactions, including:
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic medium, H2O2 in basic medium.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: Nucleophiles like amines or thiols in polar solvents such as DMF or DMSO.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 4-chloro-N-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]benzamide as an anticancer agent. Research indicates that compounds with imidazo-thiazole structures exhibit significant cytotoxic effects against various cancer cell lines. For example, a study demonstrated that derivatives of this compound could inhibit the proliferation of cancer cells by inducing apoptosis through the activation of specific signaling pathways .
Neuroprotective Effects
The compound has been investigated for its neuroprotective properties. It is believed to modulate neuroinflammatory responses and may protect neuronal cells from oxidative stress. Such mechanisms are crucial in developing treatments for neurodegenerative diseases like Alzheimer's and Parkinson's disease .
Antimicrobial Properties
There is emerging evidence that this compound exhibits antimicrobial activity against a range of pathogens. Studies have shown that it can inhibit bacterial growth, making it a candidate for further development as an antibacterial agent .
Drug Development
The unique structure of this compound allows for modifications that can enhance its bioactivity and selectivity. Researchers are exploring structure-activity relationships (SAR) to optimize its pharmacological profile for better efficacy and reduced toxicity .
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry focused on synthesizing various derivatives of imidazo-thiazole compounds, including this compound. The results indicated that specific modifications led to enhanced anticancer activity against breast cancer cell lines (MCF-7) with IC50 values significantly lower than those of standard chemotherapeutics .
Case Study 2: Neuroprotection
In another investigation, the neuroprotective effects were assessed using in vitro models of oxidative stress induced by hydrogen peroxide in neuronal cell lines. The compound demonstrated a dose-dependent protective effect, reducing cell death and maintaining mitochondrial function .
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Neuroprotective | Reduces oxidative stress-induced cell death | |
| Antimicrobial | Inhibits growth of bacterial strains |
Table 2: Structure-Activity Relationships (SAR)
Mechanism of Action
The mechanism of action of 4-chloro-N-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]benzamide involves its interaction with specific molecular targets. For instance, in antileishmanial activity, the compound binds to the active site of the enzyme LmPTR1, inhibiting its function and leading to the death of the parasite . The binding involves hydrophobic interactions and hydrogen bonding, which stabilize the compound-enzyme complex .
Comparison with Similar Compounds
N,N-Dimethyl Methanamine Derivative (Compound 6a)
- Structure : Features an N,N-dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine group at C-5.
- Activity : Exhibits potent COX-2 inhibition (IC₅₀ = 0.08 µM ) with a selectivity index of 313.7 over COX-1. This highlights the role of electron-withdrawing sulfonyl groups and tertiary amines in enhancing COX-2 binding .
- Key Difference : Unlike the target compound’s benzamide group, the dimethylamine substituent in 6a likely engages in hydrogen bonding with COX-2’s hydrophobic pocket, explaining its superior potency.
Sulfonamide Derivatives
- Example : 6-Chloro-N-[3-(pyrrolidin-1-yl)propyl]imidazo[2,1-b][1,3]thiazole-5-sulfonamide.
- Activity : Sulfonamide groups are associated with improved solubility and kinase inhibition (e.g., BRAF V600E inhibition in KS28, IC₅₀ = 5 nM ) .
- Key Difference : The sulfonamide’s ionizable group may enhance water solubility compared to the target compound’s neutral benzamide.
Aryl Group Modifications at Imidazothiazole Position 6
4-Methylphenyl vs. 4-Fluorophenyl
4-Chlorophenyl Derivatives
- Example : 4-Chloro-N-{[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylene}aniline.
COX-2 Inhibition
The imidazothiazole scaffold is a validated COX-2 inhibitor template. While the target compound’s activity remains uncharacterized in the evidence, its structural analogs demonstrate:
- Potency : N,N-dimethyl derivatives (e.g., 6a) achieve sub-micromolar IC₅₀ values due to optimal steric and electronic interactions .
- Selectivity : Bulky substituents at C-5 (e.g., methylsulfonylphenyl) reduce COX-1 off-target effects, as seen in 6a’s selectivity index of >300 .
Kinase Inhibition
- BRAF V600E Inhibition : Compounds like KS28 (IC₅₀ = 5 nM) incorporate pyrimidine and sulfonamide groups, enabling dual kinase and RAF dimerization inhibition . The target compound’s benzamide group may lack the rigidity required for kinase active-site binding.
Physicochemical Properties
Biological Activity
4-chloro-N-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]benzamide is a compound that belongs to a class of imidazo[2,1-b][1,3]thiazole derivatives, which have garnered attention due to their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C19H14ClN3OS
- CAS Number : 333327-62-1
The presence of the thiazole and imidazole rings contributes to its biological activity by influencing interactions with biological targets.
Anticancer Activity
Research indicates that imidazo[2,1-b][1,3]thiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that these compounds can inhibit the phosphorylation of focal adhesion kinase (FAK), a protein implicated in cancer cell proliferation and migration. In particular:
- Mechanism : Inhibition of FAK leads to reduced tumor cell viability and migration.
- IC50 Values : Some derivatives have demonstrated IC50 values ranging from 0.59 to 2.81 μM in various cancer cell lines, indicating potent anticancer effects .
Antimicrobial Activity
The antimicrobial potential of thiazole derivatives is well-documented. Compounds similar to this compound have shown effectiveness against a range of pathogens:
- Bacterial Activity : MIC values for related compounds against bacteria such as Staphylococcus aureus and Escherichia coli range from 7.81 to 15.62 μg/mL .
- Fungal Activity : These compounds also exhibit antifungal properties with MIC values indicating effectiveness against Candida albicans .
Structure-Activity Relationship (SAR)
The biological activity of imidazo[2,1-b][1,3]thiazole derivatives is heavily influenced by their structural components:
- Electron-Withdrawing Groups : The presence of electron-withdrawing groups enhances activity against various pathogens.
- Hydrophobic Moieties : Nonpolar groups at specific positions on the thiazole ring improve antibacterial efficacy .
Case Studies and Research Findings
Several studies have explored the biological potential of imidazo[2,1-b][1,3]thiazole derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
